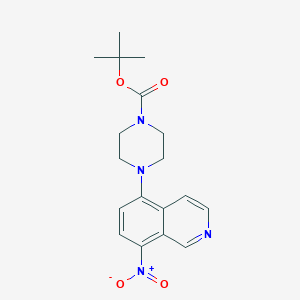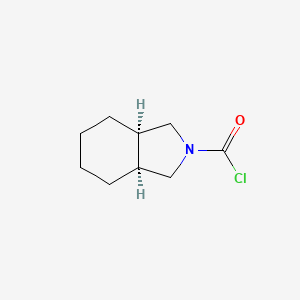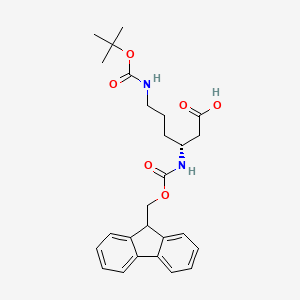![molecular formula C12H13F3N2O B2946052 2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine CAS No. 2097889-97-7](/img/structure/B2946052.png)
2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine” is a compound with the IUPAC name 1-(2-fluoroisonicotinoyl)-4-(trifluoromethyl)piperidine . It has a molecular weight of 276.23 and is typically stored at room temperature . The compound is in powder form .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as “this compound”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring attached to a pyridine ring via a carbonyl group . The piperidine ring carries a trifluoromethyl group . The pyridine ring has a fluorine atom attached .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 276.23 . The presence of a fluorine atom and a pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .作用機序
Target of action
The primary targets of this compound are currently unknown .Mode of action
The mode of action of this compound is not well-documented .Biochemical pathways
There is no specific information available about the biochemical pathways affected by this compound .Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of this compound are not well-documented .Result of action
The molecular and cellular effects of this compound’s action are currently unknown .Action environment
The influence of environmental factors on this compound’s action, efficacy, and stability is not well-documented .This compound belongs to the class of organic compounds known as phenylpiperidines. These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
実験室実験の利点と制限
2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and has high purity, which makes it a useful tool for studying molecular mechanisms. However, this compound has limitations in terms of its solubility and stability, which may affect its use in certain experiments.
将来の方向性
There are several potential future directions for research on 2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine. One area of research is the development of this compound-based drugs for the treatment of pain and other conditions. Another area of research is the study of this compound's effects on other ion channels and GPCRs, which may have implications for drug development. Additionally, the use of this compound in combination with other drugs may have potential therapeutic applications. Overall, this compound has the potential to be a useful tool for studying molecular mechanisms and developing new drugs.
合成法
2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine can be synthesized using various methods, including the reaction of 4-(Trifluoromethyl)piperidine with pyridine-2-carboxylic acid, or the reaction of 2-chloropyridine with 4-(Trifluoromethyl)piperidine-1-carboxylic acid. These methods have been optimized to produce this compound with high yield and purity.
科学的研究の応用
2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine has been used in scientific research as a tool to study the molecular mechanisms of various biological processes. This compound has been found to modulate the activity of ion channels, such as the TRPV1 channel, which is involved in pain sensation. This compound has also been used to study the function of G protein-coupled receptors (GPCRs), which are important targets for drug development.
Safety and Hazards
The safety information for “2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
pyridin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)9-4-7-17(8-5-9)11(18)10-3-1-2-6-16-10/h1-3,6,9H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVESTCKPJNMAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2945972.png)



![2-{[(1-Cyanocycloheptyl)carbamoyl]methoxy}benzamide](/img/structure/B2945978.png)
![4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde](/img/structure/B2945979.png)
![N-[(4-Aminophenyl)sulfonyl]-1-methylcyclopentanecarboxamide](/img/structure/B2945980.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide](/img/structure/B2945982.png)
![4-[4-(Ethoxycarbonyl)benzenesulfonamido]butanoic acid](/img/structure/B2945983.png)

![8-(4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2945985.png)


